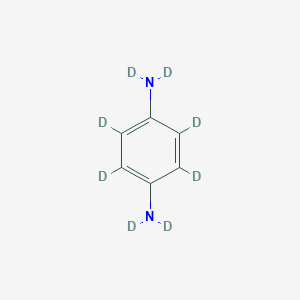

1,4-Benzenediamine-d8

Description

Significance of Isotopic Labeling in Chemical and Materials Science Research

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms in a molecule with their isotopes, researchers can follow the molecule's journey and interactions within a system. wikipedia.orgstudysmarter.co.uk This method is invaluable for elucidating complex chemical and biological processes at the molecular level. studysmarter.co.uk

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used for this purpose as they are non-radioactive. cernobioscience.comsymeres.com The primary advantage of using stable isotopes is their ability to act as tracers without the safety concerns and handling requirements associated with radioactive isotopes. musechem.com The presence of these heavier isotopes can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In chemical research, isotopic labeling is instrumental in determining reaction mechanisms. symeres.com By observing the position of the isotopic label in the final products, chemists can deduce the pathways and intermediates involved in a chemical transformation. wikipedia.org This is particularly important in understanding complex catalytic cycles and reaction kinetics. The kinetic isotope effect, where the rate of a reaction is altered by isotopic substitution, provides profound insights into the rate-determining steps of a reaction. symeres.com

In materials science, isotopic labeling aids in understanding the structure, dynamics, and degradation of polymers and other materials. By incorporating isotopes into polymer chains, researchers can track molecular motion, diffusion, and interactions within a material. acs.org This knowledge is crucial for designing advanced materials with improved properties, such as enhanced thermal stability, mechanical strength, and longevity. For instance, deuterated materials are used in neutron scattering experiments to study the structure and dynamics of polymers at the molecular level. epj-conferences.org

Overview of 1,4-Benzenediamine-d8 in Academic Research Context

This compound is the deuterated analog of 1,4-Benzenediamine (also known as p-phenylenediamine (B122844) or PPD), where all eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.

| Property | 1,4-Benzenediamine | This compound |

|---|---|---|

| Molecular Formula | C₆H₈N₂ | C₆D₈N₂ or C₆D₄(ND₂)₂ |

| Molecular Weight | 108.14 g/mol | 116.19 g/mol |

| CAS Number | 106-50-3 | 153200-73-8 |

| Melting Point | 145-147 °C | 138-143 °C |

| Boiling Point | 267 °C | 267 °C |

In academic research, this compound is primarily utilized for its unique properties conferred by the deuterium atoms. It serves as a valuable internal standard in analytical techniques like mass spectrometry. clearsynth.com Its structural similarity to the non-deuterated analyte allows for accurate quantification by compensating for variations during sample preparation and analysis. clearsynth.comscioninstruments.com The distinct mass difference between the deuterated standard and the native compound enables clear differentiation in mass spectra. wikipedia.org

Furthermore, the presence of deuterium makes this compound a powerful tool in mechanistic studies. nih.govwlu.edu The kinetic isotope effect associated with the cleavage of carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds, which are stronger than their corresponding C-H and N-H bonds, can help to identify the rate-limiting steps in reactions involving aromatic amines.

The synthesis of deuterated polymers is another significant application of this compound. ontosight.ai As a deuterated monomer, it can be incorporated into polymer chains, creating materials with specific properties beneficial for advanced analytical techniques such as neutron scattering, which is used to investigate the structure and dynamics of polymer chains.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583998 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153200-73-8 | |

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153200-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of 1,4 Benzenediamine D8

Deuteration Strategies for Aromatic Amines

The introduction of deuterium (B1214612) into aromatic amines can be achieved through several strategic approaches. These methods range from direct hydrogen-deuterium exchange on the aromatic ring and amine groups to the construction of the molecule from deuterated precursors.

Hydrogen-Deuterium Exchange Protocols in D2O

Hydrogen-Deuterium (H-D) exchange is a common method for isotopic labeling. nih.gov Deuterium oxide (D₂O) serves as an abundant and relatively inexpensive source of deuterium for these reactions. acs.org

Direct H-D exchange on aromatic amines using D₂O often requires harsh conditions or the presence of a catalyst to facilitate the reaction, as the C-H bonds of the aromatic ring are generally unreactive. nih.govnih.gov Acid-catalyzed exchange is a powerful method where a deuterated acid catalyst, such as DCl or D₂SO₄ in D₂O, promotes electrophilic aromatic substitution, replacing hydrogen with deuterium at the most electron-rich positions. nih.gov However, these harsh conditions can sometimes lead to unwanted side reactions or substrate decomposition. nih.gov

More recent methods have focused on using metal catalysts in conjunction with D₂O. For instance, a monohydrido-bridged ruthenium complex has been shown to catalyze the selective α-deuteration of primary and secondary amines using D₂O as the deuterium source. acs.org While this specific example targets the alpha position to the amine, similar principles can be applied to aromatic systems with appropriate catalyst design. Hydrodeamination protocols, where an amine group is replaced, can be adapted for deuterodeamination by substituting H₂O with D₂O. nih.gov

| H-D Exchange Method | Deuterium Source | Catalyst/Reagent | Key Features |

| Acid-Catalyzed Exchange | D₂O | DCl, D₂SO₄ | Proceeds via electrophilic aromatic substitution; can be harsh. nih.gov |

| Metal-Catalyzed Exchange | D₂O | Ruthenium Complexes | Can offer high selectivity under milder conditions. acs.org |

| Hydrodeamination/Deuterodeamination | D₂O | DPPH, K₂CO₃ | Involves replacement of an amine group, with deuterium incorporated from the solvent. nih.gov |

Catalytic Systems for Efficient Deuteration

Catalytic systems are pivotal for achieving high efficiency and selectivity in deuteration reactions. Various metal catalysts have been developed for the deuteration of amines and aromatic compounds.

Acid catalysis represents one of the most common approaches. Deuterated trifluoroacetic acid (CF₃COOD) and deuterated trifluoromethanesulfonic acid (TfOD) have proven to be highly effective reagents and solvents for the H-D exchange in aromatic amines. nih.govnih.gov These strong acids can facilitate the direct deuteration of the aromatic ring at room temperature or with gentle heating, often with high degrees of deuterium incorporation. nih.govresearchgate.net

Transition metal catalysts, including rhodium, ruthenium, and platinum, are also widely used. nih.govnih.gov For example, platinum on carbon (Pt/C) has been used in continuous-flow H-D exchange reactions of aromatic nuclei in a D₂O/isopropanol mixed solvent system. nih.gov Ruthenium-based systems, such as the Shvo catalyst, are effective for the deuteration of amines. These catalytic methods can be limited by substrate range or regioselectivity but offer attractive pathways for deuterium incorporation. For the synthesis of the parent compound, p-phenylenediamine (B122844), copper catalysts have been employed in amination reactions of precursors like 1,4-dichlorobenzene (B42874) or p-diiodobenzene, a strategy that could potentially be adapted using deuterated ammonia. echemi.comsemanticscholar.org

| Catalyst Type | Example | Application | Reference |

| Brønsted Acid | Deuterated Trifluoromethanesulfonic Acid (TfOD) | Direct electrophilic deuteration of aromatic amines. nih.gov | nih.gov |

| Brønsted Acid | Deuterated Trifluoroacetic Acid (CF₃COOD) | H-D exchange of aromatic amines and amides. nih.gov | nih.gov |

| Transition Metal | Ruthenium (Ru) based Shvo catalyst | Deuteration of amines. | |

| Transition Metal | Platinum on Carbon (Pt/C) | Continuous-flow H-D exchange of aromatic nuclei. nih.gov | nih.gov |

| Transition Metal | Copper (Cu) Iodide | Catalyzes amination of aryl halides, adaptable for deuteration. semanticscholar.org | semanticscholar.org |

Precursor-Based Synthetic Routes to Deuterated Aromatic Diamines

An alternative to direct H-D exchange is to build the target molecule from already deuterated starting materials. This approach often provides better control over the specific positions and level of deuterium incorporation. nih.govrsc.org

For 1,4-Benzenediamine-d8, a logical precursor would be a fully deuterated benzene (B151609) derivative. One common route to p-phenylenediamine is the catalytic hydrogenation of p-nitroaniline. researchgate.net A precursor-based synthesis could therefore involve the nitration of deuterated benzene (Benzene-d6) to form nitrobenzene-d5, followed by reduction to aniline-d7. Subsequent nitration and reduction steps would yield 1,4-Benzenediamine with deuterium on the aromatic ring. The deuterium atoms on the amine groups could be introduced by exchange with D₂O.

Another approach involves the reduction of amides, nitriles, or imines using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.org For example, 1,4-dicyanobenzene could be reduced with LiAlD₄ to produce 1,4-bis(aminomethyl)benzene with deuterium on the methylene (B1212753) groups, though this would not yield the target compound directly, it illustrates the principle. A more direct route could start from 1,4-dinitrobenzene-d4, which could be reduced using a deuterium source to install deuterium at the amine positions as well.

Advanced Synthetic Approaches to this compound Derivatives

The synthesis of derivatives of this compound can be achieved by applying modern synthetic methodologies to the deuterated core structure. For instance, N-alkylation or N-arylation reactions can be performed on this compound to introduce various substituents.

A general and versatile synthesis of selectively deuterated amines has been developed using ynamides as starting materials. rsc.orgnih.gov By treating ynamides with a combination of triflic acid and triethylsilane, where either reagent can be deuterated, amines can be selectively deuterated at the α and/or β positions. rsc.orgnih.gov This methodology could be adapted to synthesize complex derivatives of deuterated aromatic amines.

Furthermore, derivatives can be prepared by starting with a substituted deuterated precursor. For example, a deuterated and substituted nitroaniline could be carried through a reduction sequence to produce a substituted deuterated p-phenylenediamine. This allows for the incorporation of deuterium into more complex molecular scaffolds that are relevant in materials science and medicinal chemistry. doaj.orgfrontiersin.org

Characterization of Isotopic Purity and Deuterium Enrichment

After synthesis, it is essential to confirm the isotopic purity and the degree of deuterium enrichment in the final compound. Several analytical techniques are employed for this characterization. rsc.orgbvsalud.org

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can distinguish between the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the fully deuterated compound (d8) versus partially deuterated (d1-d7) and undeuterated (d0) species can be calculated, providing a precise measure of isotopic purity. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also a valuable technique for analyzing deuterium enrichment in various molecules. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the location of the deuterium atoms.

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the signals corresponding to the replaced protons will be absent or significantly diminished in the ¹H NMR spectrum. The disappearance of signals upon D₂O exchange can confirm the presence of labile N-H protons. libretexts.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A deuterated compound will show strong peaks in the ²H NMR spectrum, confirming the success of the deuteration. wikipedia.org While it has a similar chemical shift range to proton NMR, the resolution is often lower. wikipedia.org

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum that can be used to confirm deuteration. nih.gov

Together, MS and NMR provide a comprehensive characterization of the synthesized this compound, confirming its molecular weight, the extent of deuterium incorporation, and the specific sites of isotopic labeling. rsc.org

| Technique | Information Provided | Key Features |

| Mass Spectrometry (MS) | Isotopic enrichment, relative abundance of isotopologues. nih.gov | ESI-HRMS allows for accurate mass measurement and calculation of isotopic purity. researchgate.net GC-MS is useful for volatile derivatives. nih.gov |

| ¹H NMR | Absence of proton signals at deuterated positions. libretexts.org | A straightforward method to check for the replacement of H by D. |

| ²H NMR | Direct detection of deuterium atoms. wikipedia.org | Confirms the presence and chemical environment of deuterium. wikipedia.org |

| ¹³C NMR | Changes in C-D coupling patterns. nih.gov | Confirms deuteration at specific carbon atoms. nih.gov |

Spectroscopic and Structural Elucidation of 1,4 Benzenediamine D8 and Derivatives

Advanced Spectroscopic Techniques for Deuterated Compounds

The substitution of hydrogen with deuterium (B1214612) induces predictable changes in spectroscopic data due to the mass difference between the isotopes. These changes are fundamental to the application of deuterated compounds in chemical analysis.

NMR spectroscopy is a primary technique for verifying the success and location of deuteration. magritek.com The principles governing NMR of deuterated compounds like 1,4-Benzenediamine-d8 include the disappearance of signals in ¹H NMR and the appearance of characteristic signals in ²H (Deuterium) NMR.

¹H NMR: In a fully deuterated sample of this compound, the proton NMR spectrum would be silent, showing no signals corresponding to the aromatic ring or the amine groups, confirming the complete isotopic exchange.

²H NMR: A ²H NMR spectrum would show signals in regions analogous to their proton counterparts, confirming the presence of deuterium. magritek.com The chemical shift range in ²H NMR is similar to ¹H NMR, but the signals are typically broader. oregonstate.edu For this compound, one would expect two main signals: one for the aromatic deuterons (C-D) and one for the amine deuterons (N-D).

¹³C NMR: Deuteration also affects the ¹³C NMR spectrum. The replacement of an adjacent hydrogen with a deuterium atom typically causes a small upfield shift (to lower ppm) in the ¹³C signal, known as the deuterium isotope effect. spectrabase.com Furthermore, the coupling between carbon and deuterium (¹³C-¹H coupling is removed by decoupling) results in a different splitting pattern. Since deuterium is a spin-1 nucleus, a carbon attached to a single deuterium atom will appear as a 1:1:1 triplet. spectrabase.com For this compound, the aromatic C-D carbons would exhibit this triplet splitting.

| Nucleus | Environment | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ²H | Aromatic (C-D) | ~6.6 | Singlet (broad) | Chemical shift analogous to protons in the non-deuterated compound. |

| ²H | Amine (N-D) | Variable | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C | C-D (Aromatic) | ~115-116 | Triplet (1:1:1) | Shifted slightly upfield from the non-deuterated analogue. |

| ¹³C | C-ND₂ (Aromatic) | ~140-141 | Singlet | Shifted slightly upfield from the non-deuterated analogue. |

Mass spectrometry of this compound is primarily characterized by its distinct molecular ion peak. The non-deuterated compound, 1,4-Benzenediamine, has a molecular weight of approximately 108.14 g/mol . spectrabase.com The replacement of eight hydrogen atoms with deuterium results in a mass shift of +8, giving this compound a molecular weight of approximately 116.19 g/mol . bohrium.com

The fragmentation pattern in mass spectrometry is a key tool for structural elucidation. For aromatic amines, a dominant fragmentation pathway is the alpha-cleavage, involving the loss of a hydrogen atom from the amine group. nist.gov In the case of this compound, the fragmentation would proceed via analogous pathways but with deuterated fragments.

Key predicted fragments for this compound would include:

Molecular Ion [M]⁺•: m/z ≈ 116

[M-D]⁺: Loss of a deuterium radical from an amine group, m/z ≈ 114.

Loss of DCN: A common fragmentation for aromatic amines is the elimination of hydrogen cyanide (HCN). For the deuterated analogue, this would be the loss of deuterium cyanide (DCN), leading to a fragment at [M-28]⁺•, m/z ≈ 88.

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 116 | [C₆D₄(ND₂)₂]⁺• | Molecular Ion |

| 114 | [C₆D₄(ND₂)ND]⁺ | Loss of one deuterium atom from an amine group |

| 88 | [C₅D₃ND₂]⁺• | Loss of DCN from the molecular ion |

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Isotopic substitution with deuterium is a classic method for assigning vibrational bands, as the increased mass of deuterium leads to a predictable decrease in the vibrational frequency (a shift to lower wavenumbers). The relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.

For this compound, the most significant changes compared to its non-deuterated counterpart are observed in the N-D and C-D vibrational modes. mdpi.com

N-D Stretching: The N-H stretching vibrations in aromatic amines typically appear in the 3300-3500 cm⁻¹ region. Upon deuteration, these N-D stretching bands are expected to shift to a lower frequency, approximately in the 2400-2600 cm⁻¹ range.

Aromatic C-D Stretching: The aromatic C-H stretching vibrations, which occur just above 3000 cm⁻¹, will shift to the C-D stretching region around 2200-2300 cm⁻¹.

Bending Modes: Bending vibrations (scissoring, wagging, twisting) involving hydrogen also shift to lower frequencies upon deuteration. For example, the N-H bending mode around 1600-1650 cm⁻¹ will be replaced by an N-D bending mode at a significantly lower wavenumber.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for -H Compound | Predicted Wavenumber (cm⁻¹) for -d8 Compound |

|---|---|---|

| N-H / N-D Symmetric & Asymmetric Stretch | 3300 - 3500 | 2400 - 2600 |

| Aromatic C-H / C-D Stretch | 3000 - 3100 | 2200 - 2300 |

| N-H / N-D Scissoring (Bending) | 1600 - 1650 | ~1180 - 1220 |

| Aromatic Ring C=C Stretch | 1500 - 1600 | Largely Unchanged (minor shifts) |

| C-N Stretch | 1250 - 1350 | Slightly shifted |

Oxidation of 1,4-Benzenediamine produces a stable radical cation, which is amenable to study by Electron Spin Resonance (ESR) spectroscopy. The ESR spectrum's hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H). researchgate.net Replacing hydrogen with deuterium (a spin-1 nucleus with a smaller magnetic moment) dramatically alters the spectrum.

This isotopic substitution is a powerful tool for spectral assignment. researchgate.net The hyperfine coupling constant for deuterium is approximately 6.5 times smaller than that for a proton in the same position. This leads to:

Reduced Splitting: The magnitude of the splitting caused by the deuterium nuclei will be significantly smaller, potentially leading to unresolved lines and a collapse of the hyperfine structure into a simpler pattern.

Change in Multiplicity: A single proton (I=1/2) splits a signal into a doublet (2nI+1 = 2). A single deuterium (I=1) splits a signal into a triplet (2nI+1 = 3). researchgate.net

In the this compound radical cation, the complex splitting from the four equivalent aromatic protons and four equivalent amine protons would be replaced by much smaller couplings to eight deuterium nuclei. The primary splitting would be dominated by the two equivalent ¹⁴N nuclei, resulting in a quintet (1:2:3:2:1 pattern), with each of these lines being further split by the deuterium nuclei. Computational studies on related N,N,N',N'-tetrasubstituted p-phenylenediamine (B122844) radical cations have been used to predict hyperfine coupling constants and aid in the interpretation of experimental spectra. libretexts.org

Structural Analysis and Molecular Conformation of this compound

While no specific crystal structure data for this compound is available, its molecular structure and conformation are expected to be nearly identical to its non-deuterated analogue. Isotopic substitution has a negligible effect on the equilibrium molecular geometry, such as bond lengths and angles, which are determined by the electronic potential energy surface.

1,4-Benzenediamine is a planar molecule belonging to the D₂h point group. The benzene (B151609) ring is planar, and the two amino groups lie in the same plane. The C-N bond length is shorter than a typical single C-N bond, indicating some degree of resonance between the amino lone pairs and the aromatic π-system. This resonance contributes to the planarity of the molecule. The conformation of the -ND₂ groups relative to the ring is a key structural feature. Theoretical calculations on the non-deuterated p-phenylenediamine have explored its geometry and vibrational modes, confirming this planar structure. mdpi.com The primary difference upon deuteration lies in the zero-point vibrational energy, which is lower for the C-D and N-D bonds than for C-H and N-H bonds, making the deuterated bonds slightly shorter on average when considering vibrational effects. However, the equilibrium bond lengths determined by the minimum of the potential energy well remain unchanged.

Mechanistic Investigations Utilizing 1,4 Benzenediamine D8 As an Isotopic Probe

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a fundamental technique for tracing the pathways of chemical reactions. By replacing specific hydrogen atoms with deuterium in a reactant molecule like 1,4-benzenediamine, chemists can follow the deuterium labels in the products to determine which bonds are broken and formed during a reaction. The distinct mass of deuterium allows for its detection and quantification using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In the context of 1,4-benzenediamine-d8, where all eight hydrogen atoms are replaced by deuterium, its application in mechanistic studies can be particularly insightful. For instance, in electrophilic aromatic substitution reactions, the position of deuterium atoms on the aromatic ring of the product can reveal the regioselectivity of the reaction and provide evidence for the formation of specific intermediates, such as sigma complexes.

A hypothetical example of its use could be in studying the oxidation of 1,4-benzenediamine. By analyzing the distribution of deuterium in the oxidized products, researchers can infer whether the reaction proceeds through a mechanism involving C-H bond cleavage on the aromatic ring or N-H bond cleavage at the amine groups. If deuterium is retained on the aromatic ring of the product, it would suggest that the initial steps of the oxidation mechanism likely involve the amine groups. Conversely, the loss of deuterium from the ring would indicate that C-D bond activation is a key step in the reaction pathway.

| Reaction Type | Information Gained from this compound | Analytical Technique |

| Electrophilic Aromatic Substitution | Regioselectivity, intermediate formation | NMR, Mass Spectrometry |

| Oxidation | Site of initial oxidation (ring vs. amine) | Mass Spectrometry, IR |

| Condensation Polymerization | Reactivity of amine groups, polymerization mechanism | NMR, Mass Spectrometry |

Kinetic Isotope Effect (KIE) Studies in Organic Transformations

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orgpharmacy180.comprinceton.edulibretexts.orgbaranlab.org The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). wikipedia.org The difference in mass between hydrogen and deuterium leads to different zero-point vibrational energies for C-H and C-D bonds, with the C-D bond having a lower zero-point energy and thus being stronger. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond, resulting in a "normal" primary KIE (kH/kD > 1). pharmacy180.com

In studies involving this compound, a primary KIE would be expected for reactions where a C-D or N-D bond is broken in the rate-determining step. For example, in an oxidation reaction that proceeds via hydrogen atom abstraction from an amine group, a significant primary KIE would be observed when comparing the reaction rate of 1,4-benzenediamine with its d8-analogue. The magnitude of the KIE can provide insights into the symmetry of the transition state.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the transition state. princeton.edulibretexts.org For instance, if a reaction involving this compound shows a secondary KIE at the aromatic positions, it could indicate a change in the electronic structure of the benzene (B151609) ring in the transition state.

| KIE Type | Observation with this compound | Mechanistic Implication |

| Primary | kH/kD > 1 | C-D or N-D bond is broken in the rate-determining step. |

| Secondary | kH/kD ≠ 1 | Change in hybridization or steric environment at the deuterated position in the transition state. |

| Inverse | kH/kD < 1 | A bond to the deuterium becomes stiffer in the transition state. |

Analysis of Isotopic Scrambling and Exchange Dynamics

Isotopic scrambling and exchange experiments utilizing this compound can reveal information about the reversibility of reaction steps and the presence of certain intermediates. researchgate.net Hydrogen-deuterium (H/D) exchange reactions, where deuterium atoms on a molecule are replaced by hydrogen atoms from the solvent or another reagent (or vice versa), are particularly useful in this regard. nih.gov

For example, by placing this compound in a protic solvent, the rate of H/D exchange at the amine groups can be monitored. This provides information about the acidity of the N-D protons and the stability of the corresponding conjugate base. Similarly, under certain catalytic conditions, H/D exchange can occur at the aromatic C-D bonds, which can be indicative of the formation of organometallic intermediates or the presence of reversible electrophilic aromatic substitution steps.

The analysis of isotopic scrambling within the molecule or between the molecule and the surrounding medium can help to map out complex reaction networks. If, for instance, a reaction of this compound leads to products with a non-statistical distribution of deuterium, it can point towards specific intramolecular rearrangement processes.

Research on Metabolic Pathways and Environmental Transformations of Deuterated Analogues

Understanding the metabolic fate and environmental transformations of aromatic amines is of significant interest due to their widespread use and potential toxicity. acs.orgnih.govnih.gov Deuterated analogues like this compound are valuable tools in these studies. The deuterium label allows for the clear differentiation of the administered compound and its metabolites from endogenous molecules in complex biological or environmental samples.

In metabolic studies, this compound can be administered to an organism or incubated with liver microsomes, and its metabolic products can be identified and quantified using mass spectrometry-based techniques. nih.gov The presence of the deuterium label facilitates the tracing of the metabolic pathways, such as N-acetylation or hydroxylation, which are common for aromatic amines. nih.gov Furthermore, the kinetic isotope effect can influence the rate of metabolism. If a C-D bond is cleaved in a rate-limiting metabolic step, the deuterated compound may be metabolized more slowly than its non-deuterated counterpart, a phenomenon known as the "deuterium isotope effect" in drug metabolism.

Similarly, in environmental fate studies, this compound can be used to investigate processes such as biodegradation, photodegradation, and adsorption to soil and sediment. criver.com The isotopic label allows for precise tracking of the compound's transformation and movement in various environmental compartments, helping to assess its persistence, mobility, and potential for bioaccumulation. epa.govnih.gov

| Area of Research | Application of this compound | Key Findings |

| Metabolism | Tracing metabolic pathways (e.g., N-acetylation, hydroxylation). | Identification of metabolites, potential for altered metabolic rates due to KIE. |

| Environmental Fate | Studying biodegradation and photodegradation processes. | Determining rates of degradation and identifying transformation products. |

| Ecotoxicology | Assessing bioaccumulation and trophic transfer. | Quantifying uptake and distribution in organisms. |

Applications of 1,4 Benzenediamine D8 in Advanced Materials Science

Deuterated Arylamines in Organic Electronics

Deuterated arylamines, such as 1,4-Benzenediamine-d8, are gaining significant attention in the field of organic electronics. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to notable improvements in the performance and stability of optoelectronic devices. Arylamines are widely used as light-emitting and hole transport materials due to their favorable electronic properties, including electron-donating capabilities, low ionization potential, and high hole mobility. alfa-chemistry.comua.edu The development of synthesis methods that allow for the large-scale production of deuterated arylamines is crucial for their widespread application in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov

The replacement of hydrogen with deuterium in organic semiconducting materials can significantly enhance device efficiency and operational stability. This phenomenon, known as the kinetic isotope effect, arises because carbon-deuterium (C-D) bonds are stronger and have a lower vibrational frequency than carbon-hydrogen (C-H) bonds. This increased bond strength makes the deuterated molecules more resistant to chemical degradation pathways that can occur during device operation, particularly under high-voltage conditions.

Research has demonstrated substantial improvements in the external quantum efficiency (EQE) of OLEDs fabricated with deuterated materials. For instance, the use of deuterated aluminum 8-hydroxyquinoline (B1678124) (D-Alq3) resulted in an approximate 280% increase in EQE at a current density of 500 mA/cm². acs.org Similarly, devices using another deuterated compound saw a ~270% efficiency increase at 150 mA/cm². acs.org These deuterated devices also exhibit lower turn-on voltages and reduced rates of deterioration in electroluminescence brightness compared to their protonated counterparts, indicating enhanced operational lifetimes. acs.org The incorporation of deuterated arylamines is expected to yield similar or even more pronounced enhancements, particularly in the hole transport layers where these materials are commonly employed. alfa-chemistry.com

Table 1: Performance Enhancement in Deuterated OLEDs

| Deuterated Material | Metric | Improvement vs. Protonated Version | Test Condition | Reference |

|---|---|---|---|---|

| D-Alq3 | External Quantum Efficiency (EQE) | ~280% increase | 500 mA/cm² | acs.org |

| D-Q₂AlOAr | External Quantum Efficiency (EQE) | ~270% increase | 150 mA/cm² | acs.org |

One of the most powerful applications of isotopic labeling with deuterium is in the characterization of thin films and interfaces using neutron reflectometry. This technique is highly sensitive to the difference in neutron scattering length density between hydrogen and deuterium. nih.govnih.gov By selectively deuterating specific layers or components within a multilayer organic electronic device, researchers can generate contrast that allows for precise structural analysis.

Neutron reflectometry enables the detailed study of the internal structure of functioning OLEDs and OPVs. It can be used to determine the thickness of individual layers, probe the composition and roughness of buried interfaces, and investigate phenomena such as molecular diffusion and intermixing between layers. This information is critical for understanding how the device morphology affects performance and degradation. The use of deuterated arylamines like this compound to synthesize specific components, such as the hole transport layer, provides the necessary contrast for these advanced structural probes. nih.gov

In OPVs, which operate on principles that are the reverse of OLEDs, arylamine-based materials are often used as p-type (donor) polymers. nih.gov The function of these materials is to absorb light and generate excitons, which are then separated into free charge carriers at a donor-acceptor interface. The stability of the donor polymer is crucial for the long-term performance of the solar cell. The incorporation of deuterated monomers like this compound into these p-type polymers can mitigate degradation processes, thereby improving the operational lifetime and sustained power conversion efficiency of OPVs. nih.gov

Role in Polymer and Composite Material Development

The unique properties of this compound also make it a valuable component in the synthesis of advanced polymers and porous materials. Its deuterated nature serves as a label for sophisticated analytical techniques aimed at understanding polymer structure, dynamics, and degradation.

Aramid fibers, such as Poly(p-phenylene terephthalamide), are a class of high-performance polymers renowned for their exceptional strength, thermal resistance, and chemical stability. btraindia.com The synthesis of these materials involves the polycondensation of aromatic diamines with aromatic diacid chlorides. btraindia.com The non-deuterated analogue, p-phenylenediamine (B122844) (1,4-benzenediamine), is a fundamental monomer in the production of para-aramid fibers. btraindia.comresearchgate.netgoogle.com

By substituting the standard monomer with this compound, deuterated aramid fibers can be synthesized. These isotopically labeled polymers are not intended for bulk commercial use but serve as invaluable tools for research. They enable detailed studies of the fiber's structure and behavior using techniques like neutron scattering. For example, deuteration can help elucidate the mechanisms of thermal or UV degradation, track water absorption, or analyze the molecular orientation and crystal structure that give these fibers their remarkable mechanical properties. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from pre-designed organic building blocks linked by strong covalent bonds. nih.gov Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, catalysis, and sensing. nih.govresearchgate.net The properties of COFs can be precisely controlled by the choice of molecular building blocks. chemrxiv.org

This compound can be used as a deuterated linker or node in the synthesis of COFs. The integration of deuterated building blocks into the COF structure provides a powerful handle for characterization. Neutron scattering techniques, which can distinguish between hydrogen and deuterium, can be employed to precisely locate guest molecules absorbed within the pores of the deuterated framework. This allows for detailed studies of host-guest interactions, diffusion dynamics of stored molecules, and the structural response of the framework upon gas loading. Such insights are crucial for the rational design of next-generation COFs for targeted applications. nih.govrsc.org

Formation of Polyazomethines and Conjugated Polymer Systems

Polyazomethines, also known as polyimines or Schiff-base polymers, are a class of conjugated polymers characterized by the azomethine (-CH=N-) linkage in their backbone. They are isoelectronic with poly(p-phenylene vinylene) and are synthesized through the polycondensation reaction of a diamine with a dicarbonyl monomer, such as a dialdehyde. acs.orgscholaris.ca The use of this compound in place of its protiated counterpart, p-phenylenediamine, follows the same established synthetic protocols, typically involving condensation in a suitable solvent, sometimes with a catalyst and heat, to produce the final polymer with water as the only byproduct. scholaris.catandfonline.comnih.gov

The primary motivation for incorporating this compound into polyazomethine or other conjugated polymer backbones is not typically to induce drastic changes in their fundamental electronic or optoelectronic properties. Research on other deuterated conjugated polymers has shown that isotopic substitution may only subtly affect charge mobility or morphology. acs.orgnih.gov Instead, the key advantage lies in the creation of an isotopically labeled system for advanced structural and dynamic analysis.

Deuterium has a significantly different coherent neutron scattering length compared to protium (B1232500) (hydrogen-1). nih.gov This difference is exploited in neutron scattering techniques, such as small-angle neutron scattering (SANS), to create contrast within a material. By selectively deuterating the diamine portion of the polymer, researchers can effectively "highlight" that specific segment. This allows for the precise determination of its conformation, location, and interaction within the bulk material, which is not possible with other methods like X-ray scattering. nih.govmdpi.com

Table 1: Neutron Scattering Properties of Hydrogen and Deuterium This table illustrates the fundamental difference in neutron scattering lengths that makes isotopic labeling with compounds like this compound a valuable technique for materials characterization.

| Isotope | Coherent Scattering Length (fm) |

| Protium (¹H) | -3.74 |

| Deuterium (²H or D) | 6.67 |

Development of Novel Material Architectures Incorporating Deuterated Moieties

The incorporation of deuterated moieties, such as those derived from this compound, is a sophisticated strategy for engineering and understanding novel material architectures. This approach enables researchers to probe molecular-level details that govern macroscopic properties and to subtly fine-tune the performance of the final material.

The use of this compound is particularly instrumental in the study of highly ordered crystalline polymers, such as aramids. For example, in poly(p-phenylene terephthalamide) (PPTA), the polymer chains are held together by a network of hydrogen bonds. ill.eu By synthesizing PPTA with a deuterated diamine unit, neutron fiber diffraction can be used to distinguish the scattering contribution of the diamine from the terephthalamide (B1206420) group. This allows for a more precise determination of structural details like inter-chain distances, inter-sheet interactions, and the specific geometry of the hydrogen bonds involving the diamine's amine groups. ill.eu

Beyond structural analysis, deuteration can induce tangible changes in the physical properties of materials, known as isotopic effects. rsc.org The greater mass of deuterium leads to lower vibrational frequencies of C-D bonds compared to C-H bonds. This can influence non-covalent interactions and crystal packing. acs.orgcchmc.org Studies on other deuterated donor-acceptor conjugated polymers have demonstrated that deuteration can lead to an increase in melting and crystallization temperatures, enhancing thermal stability without significantly altering charge mobility. acs.orgnih.gov This suggests that using this compound could be a method to fine-tune the thermal properties and processing window of high-performance polymers.

Furthermore, deuteration can alter the strength of hydrogen bonds, which can be critical in materials where such bonds dictate the supramolecular architecture. rsc.orgnih.gov In systems where this compound is a component, these modified interactions can lead to novel self-assembled structures or altered phase behavior in polymer blends and composites. These subtle modifications provide a pathway for developing new materials with precisely controlled properties for specialized applications in organic electronics and high-performance composites.

Table 2: Research Findings on the Effects of Deuteration on Polymer Properties This table summarizes findings from studies on various deuterated polymers, illustrating the potential impacts of incorporating a monomer like this compound.

| Property Affected | Observation | Implication for Materials with this compound |

| Thermal Properties | Increased melting and crystallization temperatures in deuterated DPP polymers. acs.orgnih.gov | Potential for enhanced thermal stability and modified processing characteristics. |

| Crystal Packing | No significant alteration in molecular packing observed in some conjugated polymers. acs.orgnih.gov | The fundamental solid-state structure may be preserved while other properties are tuned. |

| Hydrogen Bonding | Deuteration is known to alter the strength and geometry of hydrogen bonds. rsc.orgnih.gov | Ability to fine-tune supramolecular structures and interactions in polymers like aramids. |

| Vibrational Modes | C-D bonds have lower vibrational frequencies than C-H bonds. rsc.org | Can reduce non-radiative decay processes, potentially enhancing optical performance in luminescent materials. |

| Analytical Contrast | Provides high contrast in neutron scattering experiments. nih.govaip.org | Enables precise structural and dynamic analysis of the diamine segment within complex architectures. |

Theoretical and Computational Studies of 1,4 Benzenediamine D8

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. For 1,4-Benzenediamine-d8, these approaches can predict its stability, reactivity, and electronic properties, with a particular focus on the influence of isotopic labeling.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying aromatic amines. nih.govresearchgate.net

DFT calculations for the non-deuterated analog, p-phenylenediamine (B122844), have been performed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.govtandfonline.com The structural parameters, such as bond lengths and angles, are not expected to change significantly upon deuteration, as the substitution of hydrogen with deuterium (B1214612) primarily affects the mass and zero-point energy rather than the underlying potential energy surface that governs molecular geometry. ajchem-a.com However, the change in mass is critical for predicting vibrational spectra. DFT calculations can be adapted for deuterated species by specifying the atomic masses of the isotopes, which allows for the accurate computation of properties that depend on these masses. uni-muenchen.de

Table 1: Selected DFT-Calculated Geometrical Parameters for p-Phenylenediamine (Note: These values for the non-deuterated compound are a close approximation for this compound, as isotopic substitution has a negligible effect on equilibrium geometry. ajchem-a.com)

| Parameter | Bond | Calculated Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| Bond Angle | C-N-H | ~112° |

| Bond Angle | C-C-N | ~120° |

Data sourced from typical DFT/B3LYP level calculations on p-phenylenediamine.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. tandfonline.com

For 1,4-Benzenediamine, DFT calculations have been used to determine the energies of these frontier orbitals. tandfonline.comtandfonline.com Since isotopic substitution has a minimal effect on the electronic structure, the FMO analysis for the non-deuterated p-phenylenediamine provides a reliable approximation for this compound. The amine groups act as strong electron-donating groups, leading to a relatively high-energy HOMO and making the molecule susceptible to electrophilic attack and oxidation.

Table 2: Calculated Frontier Molecular Orbital Properties for p-Phenylenediamine (Note: These values serve as a strong approximation for this compound.)

| Property | Value (eV) | Description |

| EHOMO | ~ -4.9 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ 0.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 5.1 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | ~ 4.9 eV | Energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity | ~ -0.2 eV | Energy released when an electron is added (approximated by -ELUMO) |

Values are representative of DFT/B3LYP calculations and can vary with the basis set. tandfonline.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their trajectories.

A key area of investigation for this compound using MD would be the nature of its intermolecular interactions, particularly deuterium bonding. Deuterium bonds are generally considered slightly weaker than hydrogen bonds due to differences in zero-point vibrational energies. nih.gov MD simulations can quantify these differences by analyzing radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another. This analysis can reveal how deuteration affects the structure of the solvation shell and the strength of interactions with neighboring molecules. Such simulations can also provide insights into the stability of the molecule in different environments. nih.gov

Computational Modeling of Spectroscopic Properties of Deuterated Analogues

Computational modeling is highly effective in predicting and interpreting spectroscopic data. The most significant impact of isotopic substitution is observed in vibrational spectroscopy (Infrared and Raman). libretexts.org

The vibrational frequency of a bond is dependent on the masses of the atoms involved. uni-muenchen.de Replacing a lighter hydrogen atom with a heavier deuterium atom increases the reduced mass of the vibrating system, causing a predictable shift to a lower frequency (redshift). ajchem-a.comajchem-a.com This effect is particularly pronounced for stretching and bending modes involving the substituted atoms.

DFT calculations are widely used to compute the vibrational spectra of molecules like p-phenylenediamine. nih.govresearchgate.net By specifying the isotopic masses for this compound, a theoretical spectrum can be generated that accurately predicts the positions of N-D and C-D vibrational modes compared to the N-H and C-H modes of the parent compound.

Table 3: Comparison of Calculated Vibrational Frequencies (cm-1) for p-Phenylenediamine and Predicted Shifts for this compound

| Vibrational Mode | p-Phenylenediamine (Calculated) | This compound (Predicted) | Reason for Shift |

| N-H Symmetric Stretch | ~3430 | ~2550 | Isotopic substitution (H to D) |

| N-H Asymmetric Stretch | ~3515 | ~2620 | Isotopic substitution (H to D) |

| Aromatic C-H Stretch | ~3050 | ~2270 | Isotopic substitution (H to D) |

| NH2 Scissoring | ~1630 | ~1210 | Isotopic substitution (H to D) |

| C-C Ring Stretch | ~1620 | ~1590 | Minor shift due to coupling with C-D modes |

Calculated values for p-phenylenediamine are from DFT studies. nih.gov Predicted values for the d8 isotopologue are based on typical isotopic shift ratios. libretexts.org

Predictive Models for Chemical Behavior and Material Attributes

Predictive modeling, often through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, aims to correlate molecular structures with their chemical, biological, or physical properties. acs.org For aromatic amines, QSAR models have been developed to predict properties like toxicity and carcinogenicity based on computationally derived molecular descriptors. nih.govoup.com

For this compound, predictive models could be developed to understand the impact of deuteration on specific attributes. A key area of interest is metabolic stability. The kinetic isotope effect (KIE) describes the change in reaction rate upon isotopic substitution. scispace.com Since C-D and N-D bonds have a lower zero-point energy and are stronger than C-H and N-H bonds, reactions where the cleavage of these bonds is the rate-limiting step will proceed more slowly. scispace.com

A predictive model for the metabolism of this compound would use quantum chemical descriptors (like bond dissociation energies and activation energies for reactions) as inputs. nih.gov Such models could forecast a slower rate of metabolic processes initiated by hydrogen (deuterium) atom abstraction, potentially leading to an altered pharmacokinetic profile compared to its non-deuterated counterpart. These models can accelerate the design of isotopically labeled compounds with desired properties by reducing the need for extensive experimental screening. aalto.fi

Future Research Directions and Emerging Trends

Development of Novel and Scalable Deuteration Methodologies

The increasing demand for deuterated compounds, particularly for use as active pharmaceutical ingredients ("heavy drugs") and in materials science, has spurred the development of more efficient, cost-effective, and scalable deuteration techniques. nih.govnih.gov While traditional methods often rely on harsh conditions or expensive deuterated starting materials, recent innovations focus on direct hydrogen-deuterium (H-D) exchange reactions that are more amenable to industrial-scale production. nih.govgoogle.comgoogle.com

Future research in this area is directed towards overcoming limitations in substrate scope, regioselectivity, and the cost of deuterium (B1214612) sources. Key trends include:

Catalyst Innovation: There is a growing interest in using earth-abundant, heterogeneous catalysts. For instance, a nanostructured iron catalyst has been shown to effectively deuterate anilines and other (hetero)arenes using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.govnih.govresearchgate.net This method is demonstrably scalable, with successful syntheses at the kilogram level, representing a significant step towards industrial viability. nih.govnih.gov

Photocatalysis: Single-atom photocatalysis is emerging as a mild and efficient method for deuterating N-heteroarenes at room temperature. researchgate.net Extending this light-driven approach to aromatic diamines could offer a green and highly selective route to compounds like 1,4-Benzenediamine-d8.

Mild Reagents: The use of deuterated trifluoroacetic acid (CF₃COOD) has proven effective for the rapid H-D exchange of various aromatic amines and amides without the need for metal catalysts. nih.govresearchgate.net Further exploration of such reagents could lead to simpler and more user-friendly deuteration protocols.

Process Optimization: Efforts are underway to develop robust, continuous-flow processes for deuteration, which would enhance safety, efficiency, and scalability compared to traditional batch reactors.

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Nanostructured Iron | D₂O | Scalable (kg-scale), uses inexpensive reagents, robust and air-stable catalyst. | nih.govnih.govresearchgate.net |

| Single-Atom Photocatalysis | Pd₁/TiO₂ | D₂O | Mild conditions (room temperature), high selectivity, potential for green synthesis. | researchgate.net |

| Metal-Free H-D Exchange | Deuterated Trifluoroacetic Acid (CF₃COOD) | CF₃COOD | Rapid, efficient, avoids metal co-catalysts. | nih.govresearchgate.net |

| Homogeneous Catalysis | Ruthenium-based Complexes | D₂O | High deuterium incorporation, versatile for various amine types. | researchgate.net |

Integration of this compound in Supramolecular Chemistry and Self-Assembly

1,4-Benzenediamine is a fundamental building block for creating complex, self-assembling supramolecular structures, such as benzene (B151609) bisamides, through hydrogen bonding. nih.gov The substitution of hydrogen with deuterium in this compound does not significantly alter its chemical reactivity or geometry, but it provides a powerful, non-invasive label for probing the intricacies of self-assembly processes.

Future research will likely leverage this compound to:

Elucidate Assembly Mechanisms: Using techniques like small-angle neutron scattering (SANS), researchers can use the contrast between deuterated and protiated components to precisely map the structure and morphology of aggregates, micelles, and other supramolecular architectures in solution. The deuterated core of the molecule would scatter neutrons differently, allowing for detailed structural analysis.

Probe Hydrogen/Deuterium Bonding: The subtle differences in bond strength and vibrational frequencies between C-D/N-D and C-H/N-H bonds can be studied to understand the precise role of hydrogen bonding in directing crystal packing and supramolecular polymer formation. resolvemass.ca Solid-state NMR and vibrational spectroscopy (Raman, IR) on materials synthesized from this compound would yield critical data on intermolecular interactions.

Design Functional Materials: By understanding how molecular-level interactions guide macroscopic properties, researchers can better design functional supramolecular materials. Using deuterated building blocks like this compound in these studies provides the detailed structural information necessary to link molecular design to material performance in areas like organic electronics or biomaterials.

| Research Area | Role of Deuteration | Analytical Technique | Anticipated Insight | Reference |

|---|---|---|---|---|

| Mechanistic Studies of Self-Assembly | Isotopic label for contrast | Small-Angle Neutron Scattering (SANS) | Determination of aggregate size, shape, and internal structure in solution. | resolvemass.caacs.org |

| Crystal Engineering | Probe for intermolecular forces | Solid-State NMR, Vibrational Spectroscopy | Quantification of hydrogen bond strengths and elucidation of molecular packing. | nih.gov |

| Solvent-Solute Interactions | Tracer for specific molecular sites | NMR Spectroscopy (NOE) | Mapping the association of solvent molecules around the aromatic core during assembly. | tue.nl |

Advanced In Situ Characterization Techniques for Deuterated Materials

A significant trend in materials science is the move towards in situ characterization—studying materials as they form or function in real-time. gatech.eduyoutube.com This approach provides invaluable mechanistic insights that are often lost in conventional pre- and post-analysis. Deuterated compounds like this compound are exceptionally well-suited for these advanced techniques because the deuterium nucleus serves as a distinct spectroscopic and scattering probe.

Emerging research will focus on applying and developing in situ methods to track the behavior of this compound and its derivatives during dynamic processes:

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor chemical reactions in real-time. researchgate.netrsc.org For example, one could follow the polymerization of this compound by tracking the disappearance of N-D vibrational modes and the appearance of new amide bonds. Stimulated Raman scattering (SRS) microscopy, which can detect the unique vibrational signatures of deuterated bonds, could be used to image the distribution of deuterated materials within a composite or biological system in situ. nih.gov

In Situ Scattering: Using synchrotron X-ray or neutron diffraction, researchers can observe the evolution of crystalline structures during synthesis, self-assembly, or phase transitions. bris.ac.uk For a polymer made from this compound, in situ neutron scattering could reveal how polymer chains align and crystallize under stress or during thermal processing.

In Situ NMR: Solid-state NMR is a powerful tool for detecting structural changes in materials. gatech.edu An in situ NMR experiment could, for instance, monitor the curing process of an epoxy resin made with a deuterated diamine, providing information on cross-linking kinetics and network formation.

| Technique | Dynamic Process to Study | Information Gained | Reference |

|---|---|---|---|

| Real-Time FTIR/Raman Spectroscopy | Polymerization, H-D exchange reactions | Reaction kinetics, intermediate species identification, deuteration efficiency. | researchgate.netrsc.org |

| Stimulated Raman Scattering (SRS) Microscopy | Uptake and distribution in composites or cells | Spatially resolved chemical imaging of the deuterated component. | nih.gov |

| Time-Resolved X-ray/Neutron Scattering | Crystallization, self-assembly, mechanical deformation | Evolution of morphology, crystal structure, and molecular orientation. | bris.ac.uk |

| In Situ Solid-State NMR | Polymer curing, degradation | Changes in local chemical environment, molecular mobility, and network structure. | gatech.edu |

Interdisciplinary Research Endeavors with Deuterated Aromatic Diamines

The utility of this compound and other deuterated aromatic diamines extends across multiple scientific disciplines, fostering collaborative research at the intersection of chemistry, physics, materials science, and pharmacology.

Future interdisciplinary research will likely focus on:

Pharmaceutical Science: The "deuterium kinetic isotope effect" can slow down the metabolic breakdown of a drug by cytochrome P450 enzymes, potentially improving its pharmacokinetic profile. nih.gov Since the aromatic amine moiety is present in many pharmaceuticals, using deuterated diamines as synthetic precursors could become a strategy for developing next-generation drugs with enhanced stability and efficacy. nih.gov

Organic Electronics: In organic light-emitting diodes (OLEDs), replacing C-H bonds with more stable C-D bonds in the organic materials can significantly increase device lifetime and efficiency by suppressing vibrational degradation pathways. google.comresearchgate.net this compound can serve as a monomer for deuterated charge-transporting polymers or as a building block for deuterated emitter molecules, contributing to the development of more robust electronic devices.

Polymer Physics and Engineering: 1,4-Benzenediamine is a key monomer in high-performance aramid polymers. Synthesizing these polymers from this compound would enable detailed neutron scattering studies to understand chain dynamics, conformation in solution, and the structure of the polymer-water interface, all of which are critical for optimizing performance in applications like ballistic protection and advanced composites. resolvemass.caacs.org

Analytical Chemistry: Deuterated molecules are widely used as internal standards in mass spectrometry for precise quantification in complex matrices. researchgate.net this compound can serve as a reliable standard for environmental or biological monitoring of its non-deuterated counterpart, which is an important industrial chemical and dye precursor. lpinformationdata.comebi.ac.uk

| Field | Application/Role of Deuterated Diamine | Scientific Goal | Reference |

|---|---|---|---|

| Pharmaceutical Science | Precursor for deuterated active pharmaceutical ingredients (APIs) | Improve metabolic stability and drug efficacy (Kinetic Isotope Effect). | nih.govresearchgate.net |

| Organic Electronics (OLEDs) | Building block for deuterated host, emitter, or transport materials | Enhance device operational lifetime and quantum efficiency. | google.comresearchgate.net |

| Polymer Physics | Monomer for deuterated high-performance polymers (e.g., aramids) | Elucidate polymer chain dynamics and morphology using neutron scattering. | resolvemass.caacs.org |

| Analytical & Environmental Science | Internal standard for mass spectrometry | Accurate quantification of aromatic amines in complex samples. | researchgate.net |

Q & A

Q. Why is 1,4-Benzenediamine-d8 used as an isotopically labeled compound in analytical chemistry?

this compound is employed as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its high isotopic purity (98 atom% deuterium) and structural similarity to non-deuterated analogs. Its deuterium substitution minimizes interference with target analytes, ensuring accurate quantification in environmental or metabolic studies .

Q. What synthetic methods ensure high isotopic purity in this compound production?

Synthesis typically involves deuterium exchange reactions under controlled conditions (e.g., catalytic deuteration using D₂O or deuterated solvents). Post-synthesis purification via chromatography or recrystallization is critical to achieve ≥98 atom% D purity, as confirmed by mass spectrometry or NMR .

Q. How is this compound characterized to validate deuterium incorporation?

Isotopic enrichment is verified using high-resolution MS to detect mass shifts (e.g., +8 Da for full deuteration) and ¹H NMR to confirm the absence of proton signals in deuterated positions. Quantification of residual protons ensures compliance with purity thresholds for research applications .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound is toxic via ingestion, inhalation, and dermal exposure (H301/H311/H331). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water and seek medical assistance. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanisms in catalytic studies?

Deuterium substitution alters bond dissociation energies, slowing reaction rates in proton-transfer steps. Comparative studies with non-deuterated analogs using stopped-flow spectroscopy or isotopic tracing can elucidate transition states and rate-determining steps in oxidation or polymerization reactions .

Q. What challenges arise when using this compound as an internal standard in complex matrices (e.g., biological fluids)?

Matrix effects (e.g., ion suppression in MS) can reduce accuracy. To mitigate this, optimize sample preparation (e.g., solid-phase extraction) and validate recovery rates using spike-and-recovery experiments. Cross-validate with alternative standards (e.g., ¹³C-labeled analogs) to confirm robustness .

Q. How does isotopic impurity in this compound affect quantitative NMR (qNMR) results?

Residual protons in partially deuterated species introduce signal splitting, complicating integration. Use ²H-decoupled NMR or spectral deconvolution algorithms to isolate target signals. Calibrate with reference standards of known isotopic composition to correct for quantification errors .

Q. Can this compound be used to study environmental degradation pathways of aromatic amines?

Yes. Deuterated analogs enable tracking of degradation products via isotopic patterns in LC-MS/MS. For example, in soil or water systems, compare degradation rates of deuterated vs. non-deuterated compounds to identify abiotic vs. microbial pathways. Monitor deuteration loss to assess bond cleavage specificity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.